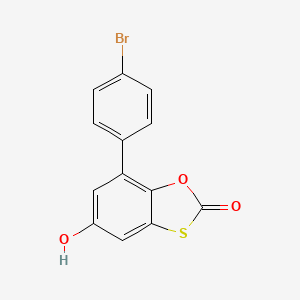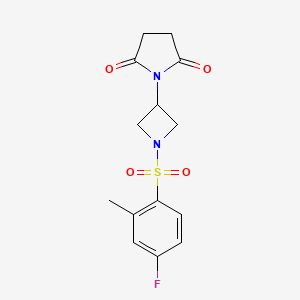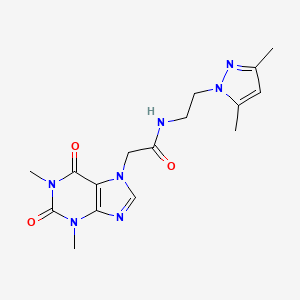
1-(Morpholin-4-ylméthyl)-4-phényltétrazole-5-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Morpholin-4-ylmethyl)-4-phenyltetrazole-5-thione is a useful research compound. Its molecular formula is C12H15N5OS and its molecular weight is 277.35. The purity is usually 95%.
BenchChem offers high-quality 1-(Morpholin-4-ylmethyl)-4-phenyltetrazole-5-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Morpholin-4-ylmethyl)-4-phenyltetrazole-5-thione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Les composés contenant un noyau de pipéridin-4-one, comme notre molécule cible, ont démontré un potentiel antiviral . Les chercheurs explorent leur capacité à inhiber la réplication virale et à lutter contre les infections causées par les virus à ARN ou à ADN.
- Les dérivés de pipéridin-4-one ont été étudiés pour leurs effets antitumoraux . Ces composés peuvent interférer avec la croissance des cellules cancéreuses, la métastase ou l'angiogenèse, ce qui en fait des candidats prometteurs pour la thérapie du cancer.
- Certaines molécules à base de pipéridin-4-one présentent des propriétés stimulantes du SNC . Les chercheurs étudient leur impact sur les systèmes neurotransmetteurs, l'activité neuronale et la fonction cognitive.
- Les caractéristiques structurelles du composé peuvent contribuer à des propriétés analgésiques . Les recherches se concentrent sur sa capacité à soulager la douleur par la modulation des récepteurs ou des voies de la douleur.
- Les dérivés de pipéridin-4-one, y compris notre composé, ont montré un potentiel prometteur en tant qu'agents anticancéreux potentiels . Leurs mécanismes d'action peuvent impliquer l'induction de l'apoptose, l'arrêt du cycle cellulaire ou l'inhibition des voies oncogéniques.
- La morpholine, un composant clé de notre composé, est largement utilisée dans la synthèse en raison de ses applications industrielles . Les chercheurs explorent ses effets antimicrobiens, y compris les activités antibactériennes et antifongiques.
Activité Antivirale
Propriétés Antitumorales
Stimulation du Système Nerveux Central (SNC)
Potentiel Analgésique
Activité Anticancéreuse
Applications Antimicrobiennes
Propriétés
IUPAC Name |
1-(morpholin-4-ylmethyl)-4-phenyltetrazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5OS/c19-12-16(10-15-6-8-18-9-7-15)13-14-17(12)11-4-2-1-3-5-11/h1-5H,6-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVZGYCOZUCJEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C(=S)N(N=N2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl N-[1-(2-fluoropyridine-3-carbonyl)piperidin-4-yl]carbamate](/img/structure/B2379890.png)
![4-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2379895.png)

![2-Furyl 4-[(4-methylphenyl)carbonyl]piperazinyl ketone](/img/structure/B2379897.png)
![N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2379898.png)


![1-(9-Bromo-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2379904.png)
![tert-butyl N-{6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl}carbamate](/img/structure/B2379907.png)

![4,5-dimethyl-6-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrimidine](/img/structure/B2379910.png)
![[4-(Methylamino)cyclohexyl]methanol](/img/structure/B2379911.png)

![N-[2-(cyclohept-1-en-1-yl)ethyl]prop-2-enamide](/img/structure/B2379913.png)
